1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide
Description
1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a synthetic compound featuring a piperazine ring substituted with a 3-methoxyphenyl group at the 4-position, linked via an acetyl group to a piperidine-4-carboxamide moiety. This structure combines key pharmacophoric elements:
Properties
IUPAC Name |
1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-4-2-3-16(13-17)22-11-9-21(10-12-22)14-18(24)23-7-5-15(6-8-23)19(20)25/h2-4,13,15H,5-12,14H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPQZKYUFMQZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often require the presence of a base such as DBU and a catalyst like Ag2CO3 .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to function as an α1a-adrenceptor antagonist, which means it can block the action of certain neurotransmitters . This action is particularly relevant in the treatment of conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Key Observations :
- The target compound’s acetyl-piperidine-carboxamide linker distinguishes it from urea (11l) or ethanone-linked analogs (), which may alter metabolic stability and target selectivity.
- Synthetic yields : Urea derivatives () show high yields (85–88%), suggesting robust synthetic routes for related piperazine-thiazole hybrids. Data for the target compound’s synthesis are unavailable but could benefit from similar methodologies.
Pharmacological and Functional Comparisons
Key Insights :
- The target compound’s 3-methoxyphenylpiperazine group aligns with Letermovir’s antiviral pharmacophore but lacks the quinazoline and trifluoromethyl groups critical for cytomegalovirus protease inhibition .
- Compared to biphenyl-aryl piperazines (), the absence of a biphenyl moiety may reduce antidopaminergic activity but improve solubility.
Computational and QSAR Considerations
- highlights QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical descriptors for anti-dopaminergic activity in piperazine derivatives . The target compound’s lower molecular weight and carboxamide group may optimize QPlogBB for CNS targets.
- Electron-donating methoxy groups (e.g., 3-methoxyphenyl) in the target compound could enhance binding to serotonin receptors, as seen in atypical antipsychotics .
Biological Activity
1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide, also known by its compound ID Y021-6435, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C19H28N4O3
- Molecular Weight : 360.46 g/mol
- LogP : 0.3031
- Polar Surface Area : 65.23 Ų
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 2
The compound's structure features a piperazine moiety linked to a methoxyphenyl group, which is crucial for its biological activity. It has been reported to exhibit inhibition against human acetylcholinesterase (hAChE) and monoamine oxidase (MAO), enzymes involved in neurotransmitter regulation.
Inhibition Studies
Recent studies have demonstrated that derivatives of the compound show significant inhibitory activity against hAChE:
- IC50 Values :
- 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one : IC50 = 2.80 μM
- 8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one : IC50 = 4.95 μM
These results indicate that the presence of the methoxy group enhances the compound's affinity for the target enzyme, likely due to favorable interactions within the active site.
Biological Activity Overview
| Biological Activity | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| hAChE Inhibition | hAChE | 2.80 |
| MAO-A Inhibition | MAO-A | 6.97 |
Case Studies and Research Findings
-
Study on hAChE Inhibition :
A study published in MDPI evaluated various derivatives of piperazine compounds for their hAChE inhibitory activity. The compound with a three-carbon linker exhibited superior activity compared to those with longer linkers, suggesting that structural modifications can significantly influence biological outcomes . -
Monoamine Oxidase Inhibition :
Another study focused on the MAO inhibitory profile of similar compounds found that derivatives containing the methoxyphenyl group showed promising results against MAO-A, indicating potential applications in treating mood disorders and neurodegenerative diseases . -
Structure–Activity Relationship (SAR) :
Research into SAR revealed that modifications to the piperazine ring and the length of linkers affect both potency and selectivity towards hAChE and MAO enzymes. The presence of electron-donating groups like methoxy enhances binding affinity, which is crucial for developing more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
